molecular formula C18H15Cl2NO3S B12193490 5,7-Dichloroquinolin-8-yl 2,4,5-trimethylbenzene-1-sulfonate

5,7-Dichloroquinolin-8-yl 2,4,5-trimethylbenzene-1-sulfonate

Cat. No.: B12193490
M. Wt: 396.3 g/mol
InChI Key: NOSVNVPQKBREOD-UHFFFAOYSA-N
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Description

5,7-Dichloroquinolin-8-yl 2,4,5-trimethylbenzene-1-sulfonate is a chemical compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of two chlorine atoms at the 5th and 7th positions of the quinoline ring, and a sulfonate group attached to a trimethylbenzene moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloroquinolin-8-yl 2,4,5-trimethylbenzene-1-sulfonate typically involves the reaction of 5,7-dichloroquinolin-8-ol with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloroquinolin-8-yl 2,4,5-trimethylbenzene-1-sulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the quinoline ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The quinoline ring can be oxidized to form quinoline N-oxides.

    Reduction Reactions: The compound can be reduced to form dihydroquinoline derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

    Substitution Reactions: Substituted quinoline derivatives.

    Oxidation Reactions: Quinoline N-oxides.

    Reduction Reactions: Dihydroquinoline derivatives.

Scientific Research Applications

5,7-Dichloroquinolin-8-yl 2,4,5-trimethylbenzene-1-sulfonate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Studied for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,7-Dichloroquinolin-8-yl 2,4,5-trimethylbenzene-1-sulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5,7-Dichloroquinolin-8-ol: A precursor in the synthesis of 5,7-Dichloroquinolin-8-yl 2,4,5-trimethylbenzene-1-sulfonate.

    2,4,5-Trimethylbenzenesulfonyl Chloride: Another precursor used in the synthesis.

    Quinoline Derivatives: Compounds with similar quinoline structures but different substituents.

Uniqueness

This compound is unique due to the specific combination of the quinoline ring with the trimethylbenzene sulfonate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C18H15Cl2NO3S

Molecular Weight

396.3 g/mol

IUPAC Name

(5,7-dichloroquinolin-8-yl) 2,4,5-trimethylbenzenesulfonate

InChI

InChI=1S/C18H15Cl2NO3S/c1-10-7-12(3)16(8-11(10)2)25(22,23)24-18-15(20)9-14(19)13-5-4-6-21-17(13)18/h4-9H,1-3H3

InChI Key

NOSVNVPQKBREOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl)C

Origin of Product

United States

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